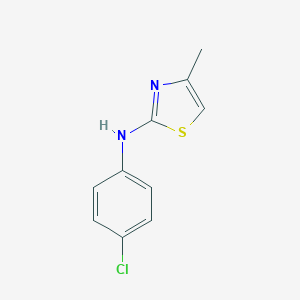

N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMDICSBNKOPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324320 | |

| Record name | N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793921 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51039-92-0 | |

| Record name | N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-methylaminothiazole. The compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, the IR spectrum may show characteristic peaks for N-H stretching and C-Cl bonds, confirming the presence of functional groups essential for its biological activity.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against several bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that this compound exhibited significant antibacterial activity with inhibition zones measuring approximately 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum, although it was less effective than the standard antibiotic Streptomycin .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Standard (Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, this compound has shown moderate antiproliferative activity in various cancer cell lines . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Table 2: Antiproliferative Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | Moderate | Various Cancer Cell Lines |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |

Future Perspectives

Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is warranted. Additionally, modifications to its chemical structure may enhance its efficacy and selectivity as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiazole ring and the 4-chlorophenyl group play crucial roles in binding to these targets, disrupting their normal function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Aromatic Ring

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (): Structural differences: The phenylamine group is substituted with 3-chloro-2-methyl instead of 4-chlorophenyl, and the thiazole ring bears a 4-fluorophenyl group.

N-(3,4,5-Trimethoxyphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine (Compound 10d, ):

Modifications on the Thiazole Core

4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (Compound 2b, ):

- Structural differences: The amine group is substituted with two propynyl chains instead of a single 4-chlorophenyl.

- Impact: The alkynyl groups increase hydrophobicity, affecting solubility and metabolic stability. NMR data (δ 2.31 ppm for propynyl protons) and elemental analysis (C: 62.82%) confirm its distinct physicochemical profile .

4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride ():

Pharmacological Activity Comparison

Physical Properties

- Melting Points: Target compound: Not reported in evidence. Compound 2b (di(prop-2-ynyl)): 180°C . Compound 10d (trimethoxyphenyl): 149–151°C .

Solubility : Hydrophobic substituents (e.g., naphthyl in ) reduce aqueous solubility, while ionic forms (e.g., hydrochloride salts) improve it.

Biological Activity

N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide followed by cyclization to form the thiazole ring. The reaction conditions can vary, but common solvents include ethanol or dimethylformamide (DMF) under reflux conditions.

Anticancer Activity

This compound has demonstrated notable antiproliferative effects against various cancer cell lines. The compound was evaluated in vitro against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer).

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.36 | Induces cell cycle arrest at G2/M phase |

| HepG2 | 10.10 | Inhibits tubulin polymerization |

| SGC-7901 | 0.86 | Binds to colchicine site on tubulin |

The compound's mechanism involves disruption of microtubule dynamics similar to that observed with known tubulin inhibitors like colchicine. It effectively induces cell cycle arrest, leading to apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 30 | 60 |

| Pseudomonas aeruginosa | 40 | 80 |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule formation.

- Induction of Apoptosis : It triggers apoptotic pathways by increasing the Bax/Bcl-2 ratio and activating caspases in cancer cells .

- Antimicrobial Mechanisms : Its interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.

Case Study 1: Anticancer Evaluation

A study focusing on the antiproliferative effects of this compound demonstrated that it effectively inhibited cell growth in MCF-7 and HepG2 cell lines with IC50 values significantly lower than those for standard chemotherapeutics. The study concluded that structural modifications could enhance its potency further .

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial properties against a panel of pathogens. The results indicated that the compound displayed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine?

- Methodological Answer : The compound is typically synthesized via the Hantzsch thiazole synthesis. For example, reacting 2-amino-4-(4-chlorophenyl)thiazole intermediates with appropriate aldehydes or ketones under reflux in ethanol with catalytic acetic acid yields Schiff base derivatives. Crystallization from dimethylformamide (DMF) produces single crystals suitable for X-ray diffraction . Alternative routes involve coupling 4-methylthiazol-2-amine with 4-chlorophenyl isothiocyanate under basic conditions.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.34–7.77 ppm and thiazole carbons at δ 165.7 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXS97/SHELXL97) resolve crystal structures, with refinement parameters such as , , and . Intermolecular interactions (e.g., C–H⋯π) are analyzed using ORTEP-3 and PLATON .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H] at m/z 377.1) .

Q. What are the primary applications of this compound in biological research?

- Methodological Answer : The compound’s thiazole core is explored for:

- Antimicrobial Activity : Tested against Staphylococcus aureus and Chromobacterium violaceum via MIC assays .

- Tubulin Inhibition : Derivatives like N-(3,4,5-trimethoxyphenyl) analogs show antiproliferative activity in cancer cell lines, validated by C-NMR and docking studies .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence bioactivity and crystallographic packing?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antimicrobial potency by increasing electrophilicity. Substituent angles (e.g., thiazole ring inclination of 9.2°–15.3° relative to aromatic rings) affect intermolecular interactions and crystal packing .

- Crystallographic Analysis : Dihedral angles between rings and weak interactions (e.g., van der Waals, C–H⋯π) are quantified using SHELXL96. Absolute structure determination via Flack parameter (0.06(8)) ensures stereochemical accuracy .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Compare MIC values under identical conditions (e.g., pH, temperature) to minimize variability .

- Molecular Modeling : Use AutoDock or Schrödinger Suite to correlate docking scores (e.g., binding affinity to tubulin) with experimental IC values. Discrepancies may arise from solvation effects or protein flexibility .

Q. What challenges arise in refining crystallographic data for thiazole derivatives?

- Methodological Answer :

- Disorder Handling : Methyl or chlorophenyl groups may exhibit rotational disorder. Apply "ISOR" restraints in SHELXL97 to model anisotropic displacement parameters .

- Twinned Data : Use TWINABS for integration and HKLF5 format in SHELXL for refinement. For high values (>0.08), merge equivalent reflections post-SADABS absorption correction .

Q. How can computational methods enhance the design of thiazole-based inhibitors?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.